molecular formula C11H15NOS B565632 2,3,4,5-Tetrahydro-7-methoxy-4-(methyl-d3)-1,4-benzothiazepine CAS No. 1167435-22-4

2,3,4,5-Tetrahydro-7-methoxy-4-(methyl-d3)-1,4-benzothiazepine

Cat. No. B565632
CAS RN: 1167435-22-4
M. Wt: 212.325
InChI Key: BGVCEGVSQDOGSB-FIBGUPNXSA-N
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Description

2,3,4,5-Tetrahydro-7-methoxy-4-(methyl-d3)-1,4-benzothiazepine, also known as 2,3,4,5-THM-4-d3-1,4-BT, is a synthetic compound commonly used in scientific research. It is a derivative of benzothiazepine, a class of heterocyclic compounds that are known for their high potency and selectivity in various biochemical and physiological processes. This compound is of particular interest due to its ability to act as an agonist or antagonist in certain biological pathways, as well as its ability to bind to specific receptors in the body.

Scientific Research Applications

Pharmacological Profile and Synthetic Approaches

2,3,4,5-Tetrahydro-7-methoxy-4-(methyl-d3)-1,4-benzothiazepine belongs to the benzothiazepine class, which are important nitrogen- and sulfur-containing heterocyclic compounds in drug research due to their diverse bioactivities. These compounds, including the 1,5-benzothiazepine derivatives, are particularly interesting for lead discovery as they have shown activity against various targets. Benzothiazepines and their derivatives exhibit a wide range of biological activities such as vasodilatory, tranquilizing, antidepressant, antihypertensive, and calcium channel blocking effects. The structure-activity relationship of these compounds has been extensively studied, providing valuable information for medicinal chemists to develop new compounds with improved efficacy and safety. Synthetic methods for their preparation and chemical transformations have also been explored, with a focus on inventing a wide range of methods for their synthesis (Dighe et al., 2015).

Benzodiazepines in Environmental Context

The environmental occurrence, fate, and transformation of benzodiazepines, including benzothiazepines, have been studied, recognizing them as potential emerging environmental contaminants. This research assesses their presence in various water bodies, including wastewater and surface water, and evaluates their removal during water treatment processes. The studies highlight the recalcitrant nature of benzodiazepine derivatives and suggest that only combinational treatment methods are sufficient for their removal. Additionally, novel transformation products formed during water treatment have been identified, contributing to our understanding of their environmental impact (Kosjek et al., 2012).

Cognitive Effects and Clinical Implications

Long-term use of benzodiazepines, including benzothiazepines, has been linked to deficits in cognitive functioning. Studies employing neuropsychological tests have consistently found that long-term users exhibit significant impairments across various cognitive domains compared to controls. These findings underscore the need for cautious prescription practices and further research to better understand the cognitive effects of long-term benzodiazepine use, particularly for compounds like 2,3,4,5-Tetrahydro-7-methoxy-4-(methyl-d3)-1,4-benzothiazepine (Barker et al., 2004).

properties

IUPAC Name

7-methoxy-4-(trideuteriomethyl)-3,5-dihydro-2H-1,4-benzothiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c1-12-5-6-14-11-4-3-10(13-2)7-9(11)8-12/h3-4,7H,5-6,8H2,1-2H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVCEGVSQDOGSB-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCSC2=C(C1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCSC2=C(C1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858458
Record name 7-Methoxy-4-(~2~H_3_)methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-Tetrahydro-7-methoxy-4-(methyl-d3)-1,4-benzothiazepine

CAS RN

1167435-22-4
Record name 7-Methoxy-4-(~2~H_3_)methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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